4-Aminobenzamidin

Übersicht

Beschreibung

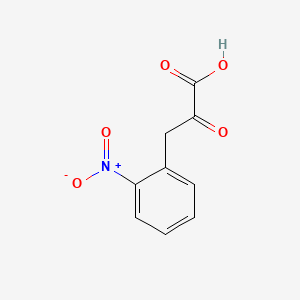

p-Aminobenzamidine (dihydrochloride): , also known as 4-Aminobenzamidine dihydrochloride, is a synthetic diamidine derivative. It is commonly used as a ligand in affinity chromatography for the purification and immobilization of enzymes. This compound is a strong inhibitor of trypsin and a relatively weak inhibitor of urokinase-type plasminogen activator .

Wissenschaftliche Forschungsanwendungen

Chemie: : p-Aminobenzamidin-Dihydrochlorid wird als Ligand in der Affinitätschromatographie zur Reinigung und Immobilisierung von Enzymen verwendet. Es wird auch bei der Synthese verschiedener Benzamidinderivate verwendet, die selektive und potente Serinprotease-Inhibitoren sind .

Biologie: : In der biologischen Forschung wird p-Aminobenzamidin-Dihydrochlorid als kompetitiver Inhibitor von Serinproteasen verwendet. Es wird auch als Fluoreszenzsonde für das aktive Zentrum von Serinproteasen verwendet .

Medizin: : Die Verbindung wird bei der Entwicklung oral wirksamer Fibrinogenrezeptor-Antagonisten auf Basis von Benzamidinen verwendet. Es wird auch bei der Synthese neuartiger Pyrrolo[3,2-c]Chinoline verwendet, die strukturelle Analoga von Topoisomerase-Inhibitoren sind .

Industrie: : Im Industriesektor wird p-Aminobenzamidin-Dihydrochlorid bei der Produktion verschiedener Arzneimittel und als Reagenz in der chemischen Synthese verwendet .

Wirkmechanismus

p-Aminobenzamidin-Dihydrochlorid entfaltet seine Wirkungen durch die Hemmung von Serinproteasen wie Trypsin und Urokinase-Typ-Plasminogenaktivator. Die Verbindung bindet an das aktive Zentrum dieser Enzyme und verhindert, dass sie ihre jeweiligen Reaktionen katalysieren. Diese Hemmung wird durch die Bildung eines stabilen Komplexes zwischen der Verbindung und dem Enzym erreicht, wodurch der Zugang von Substraten zum aktiven Zentrum blockiert wird .

Safety and Hazards

4-Aminobenzamidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

4-Aminobenzamidine primarily targets several proteins, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and others . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.

Mode of Action

4-Aminobenzamidine acts as a competitive inhibitor of these target proteins, particularly serine proteases . By binding to the active sites of these enzymes, it prevents the binding of their natural substrates, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of these target proteins by 4-Aminobenzamidine affects several biochemical pathways. For instance, the inhibition of Kallikrein-1 and Urokinase-type plasminogen activator can impact the kinin-kallikrein system and the plasminogen activation system , respectively, which are involved in inflammation and fibrinolysis .

Result of Action

The inhibition of the target proteins by 4-Aminobenzamidine can lead to various molecular and cellular effects. For example, it can reduce inflammation and prevent blood clotting by inhibiting the activity of proteins involved in these processes .

Biochemische Analyse

Biochemical Properties

4-Aminobenzamidine plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin by binding to their active sites, thereby preventing substrate access and subsequent catalysis . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing therapeutic agents targeting proteases.

Cellular Effects

The effects of 4-Aminobenzamidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Aminobenzamidine has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis . This inhibition can lead to altered gene expression and changes in cellular metabolism, affecting cell viability and proliferation.

Molecular Mechanism

At the molecular level, 4-Aminobenzamidine exerts its effects through binding interactions with biomolecules. It binds to the active sites of serine proteases, forming a stable complex that inhibits enzyme activity . This inhibition can lead to downstream effects on cellular processes, such as reduced proteolysis and altered signal transduction pathways. Additionally, 4-Aminobenzamidine can modulate gene expression by inhibiting PARP activity, which plays a role in DNA repair and cell death pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobenzamidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Aminobenzamidine is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Aminobenzamidine can lead to sustained inhibition of target enzymes and persistent changes in cellular processes.

Dosage Effects in Animal Models

The effects of 4-Aminobenzamidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, 4-Aminobenzamidine can induce adverse effects, such as cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

4-Aminobenzamidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with serine proteases can influence protein degradation and turnover, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Aminobenzamidine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of 4-Aminobenzamidine is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Aminobenzamidine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its activity. For instance, 4-Aminobenzamidine has been shown to localize to the nucleus, where it inhibits PARP activity and affects DNA repair processes . This localization is essential for understanding the compound’s function and optimizing its use in research and therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of p-Aminobenzamidine dihydrochloride typically involves the following steps:

Cyanation: 4-Nitrobenzoic acid is converted to 4-Nitrobenzonitrile.

Addition: The nitrile group is then converted to an amidine group.

Amination: The nitro group is reduced to an amino group.

Reduction: The final product, p-Aminobenzamidine dihydrochloride, is obtained through reduction.

Industrial Production Methods: : The industrial production of p-Aminobenzamidine dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

- p-Aminobenzamidin-Dihydrochlorid kann Oxidationsreaktionen eingehen, bei denen die Aminogruppe oxidiert wird, um Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, einschließlich der Umwandlung der Nitrogruppe in eine Aminogruppe.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nitroderivate, substituierte Benzamidine und verschiedene reduzierte Formen der Verbindung .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzamidin: Ein einfacheres Analogon von p-Aminobenzamidin, das als Proteaseinhibitor verwendet wird.

4-Nitrobenzamidin: Ein Nitroderivat von Benzamidin, das in ähnlichen Anwendungen verwendet wird.

4-Aminobenzimidamidin: Ein weiteres Derivat mit ähnlichen inhibitorischen Eigenschaften

Einzigartigkeit: : p-Aminobenzamidin-Dihydrochlorid ist einzigartig aufgrund seiner dualen Hemmwirkung auf Trypsin und Urokinase-Typ-Plasminogenaktivator. Diese Doppelfunktion macht es zu einem wertvollen Werkzeug sowohl in der biochemischen Forschung als auch in der pharmazeutischen Entwicklung .

Eigenschaften

IUPAC Name |

4-aminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPANETAWYGDRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191899 | |

| Record name | 4-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3858-83-1 | |

| Record name | p-Aminobenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-ABA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminobenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GK9KT599 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Aminobenzamidine exert its inhibitory effect on serine proteases?

A1: 4-Aminobenzamidine acts as a competitive inhibitor of serine proteases, primarily those with trypsin-like specificity. [, , ] It binds reversibly to the enzyme's active site, competing with the natural substrate for binding. [] This interaction effectively blocks the enzyme's catalytic activity. [] The positively charged amidine group of 4-Aminobenzamidine forms strong electrostatic interactions with the negatively charged Aspartic acid residue at the bottom of the protease's S1 specificity pocket. [, , ]

Q2: Can you elaborate on the downstream effects of 4-Aminobenzamidine's inhibition of specific serine proteases?

A2: The downstream effects of 4-Aminobenzamidine are highly dependent on the specific serine protease being targeted. For instance, inhibiting thrombin, a key enzyme in the coagulation cascade, can disrupt blood clot formation. [] In contrast, inhibiting trypsin, a digestive enzyme, can interfere with protein breakdown in the gut. [] It's important to note that due to its broad specificity for trypsin-like serine proteases, 4-Aminobenzamidine can impact various biological processes, making its effects context-dependent. [, ]

Q3: What is the molecular formula and weight of 4-Aminobenzamidine?

A3: 4-Aminobenzamidine has the molecular formula C7H9N3 and a molecular weight of 135.16 g/mol.

Q4: Is there any spectroscopic data available for 4-Aminobenzamidine?

A4: While specific spectroscopic data is not provided in the research papers, 4-Aminobenzamidine and its derivatives have been studied using techniques like UV-Vis spectroscopy and fluorescence spectroscopy. [, ] These techniques are useful for analyzing their interactions with biomolecules like DNA and for developing analytical methods for their detection and quantification. [, ]

Q5: Does 4-Aminobenzamidine possess any catalytic properties itself?

A6: 4-Aminobenzamidine is primarily known for its inhibitory properties and is not reported to possess inherent catalytic activity. [, ] Its main role is to bind to and block the active sites of serine proteases, thereby inhibiting their catalytic function. [, ]

Q6: What are some of the applications of 4-Aminobenzamidine in research and beyond?

A6: 4-Aminobenzamidine finds applications in various research areas:

- Enzyme Purification: It's utilized as an affinity ligand for purifying trypsin-like serine proteases. [, ]

- Inhibitor Development: It serves as a scaffold for designing and synthesizing more potent and selective serine protease inhibitors. [, , ]

- Biological Studies: Its ability to inhibit specific proteases makes it a valuable tool for studying various biological processes, including blood coagulation, fibrinolysis, and inflammation. [, , ]

Q7: Have computational methods been employed to study 4-Aminobenzamidine and its interactions?

A8: Yes, molecular modeling techniques like energy minimization, molecular dynamics simulations, and Poisson-Boltzmann electrostatic potential calculations have been used to study 4-Aminobenzamidine's binding mode within the active sites of serine proteases. [] These studies provide valuable insights into the molecular interactions governing its inhibitory activity and guide the development of more potent derivatives. []

Q8: How do structural modifications to 4-Aminobenzamidine impact its inhibitory activity and selectivity?

A9: Structural modifications to the 4-Aminobenzamidine scaffold significantly influence its activity and selectivity profile. [, , , , ]

Substitutions on the benzene ring: These can alter the molecule's electronic properties and steric bulk, affecting its binding affinity and selectivity for different proteases. [, ]* Modifications to the amidine group: Replacing the amidine group with other functional groups can drastically change the molecule's interaction with the protease active site, leading to altered potency and selectivity. [, , ]* Introduction of additional functional groups:* Adding groups like carboxylic acids, esters, or amides can introduce new interactions with the enzyme, potentially enhancing potency and selectivity for specific proteases. [, ]

Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of 4-Aminobenzamidine for specific applications?

A10: While specific formulation strategies for 4-Aminobenzamidine are not detailed in the provided research, its incorporation into drug delivery systems like polymeric inserts suggests its formulation is feasible. [] Strategies commonly employed for improving the stability, solubility, or bioavailability of small molecules like 4-Aminobenzamidine include:

- Salt formation: Converting 4-Aminobenzamidine into a salt form (e.g., hydrochloride salt) can enhance its solubility and stability in aqueous solutions. [, ]

Q10: What analytical methods are commonly used for characterizing, quantifying, and monitoring 4-Aminobenzamidine?

A10: Several analytical techniques are employed for analyzing 4-Aminobenzamidine:

- High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating, identifying, and quantifying 4-Aminobenzamidine in various matrices. [, ]

- UV-Vis Spectroscopy: This method is useful for detecting and quantifying 4-Aminobenzamidine based on its UV-Vis absorbance properties, particularly when coupled with HPLC. []

- Mass Spectrometry (MS): MS techniques, often combined with HPLC, offer high sensitivity and selectivity for identifying and quantifying 4-Aminobenzamidine and its metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)

![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)

![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)

![(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B1203224.png)